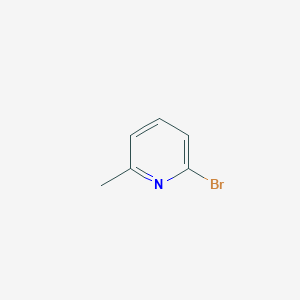

2-Bromo-6-methylpyridine

Vue d'ensemble

Description

2-Bromo-6-methylpyridine is a bromopyridine derivative with the molecular formula C6H6BrN and a molecular weight of 172.02 g/mol . It is a colorless to pale yellow liquid that is soluble in organic solvents such as chloroform and ethyl acetate but not easily miscible with water . This compound is commonly used as an intermediate in organic synthesis and pharmaceutical research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Bromo-6-methylpyridine can be synthesized through several methods. One common method involves the bromination of 2-chloro-6-methylpyridine using bromotrimethylsilane . The reaction typically occurs under reflux conditions with an inert atmosphere to prevent oxidation .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination reactions. The process requires careful control of temperature and reaction time to ensure high yield and purity. The compound is then purified through distillation or recrystallization .

Analyse Des Réactions Chimiques

Side-Chain Bromination

The methyl group undergoes radical bromination under controlled conditions :

Reaction :

2-Bromo-6-methylpyridine + 3 Br₂ → Mixture of 2-bromo-6-bromomethylpyridine and 2-bromo-6-(dibromomethyl)pyridine (6:1 ratio)

| Condition | Specification |

|---|---|

| Solvent system | CH₂Cl₂/H₂O (1:1 v/v) |

| Bromine stoichiometry | 1:3 molar ratio |

| Reaction temperature | 50°C for 10 hr |

| Workup | pH adjustment to 7-8 |

This produces electrophilic alkyl bromides suitable for nucleophilic substitutions .

Oxidation to Aldehyde Derivatives

The brominated derivatives undergo Sommelet–Hauser oxidation :

Stepwise reaction :

-

Hexamethylenetetramine complexation (40°C, 12 hr)

-

Acidic hydrolysis (CH₃COOH/H₂SO₄, 90°C, 4 hr)

| Stage | Key Parameters |

|---|---|

| Urotropin ratio | 1:2 molar equivalence |

| Hydrolysis efficiency | >85% conversion |

| Final product | 2-Bromo-6-formylpyridine |

This two-stage process demonstrates the compound's utility in introducing aldehyde functionalities for cross-coupling reactions .

Comparative Reaction Table

The compound's stability under acidic conditions (pH 7-12) and compatibility with radical bromination protocols make it particularly valuable for pharmaceutical intermediate synthesis. Recent patents highlight its growing importance in metallocene catalyst systems and bioactive molecule construction .

Applications De Recherche Scientifique

Pharmaceutical Development

2-Bromo-6-methylpyridine is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer treatment. It has been effectively employed in the development of drugs such as serotonin receptor antagonists and dopamine receptor modulators, which are crucial in treating conditions like depression and schizophrenia .

Case Study: Drug Synthesis

A notable example is its use in synthesizing 5-bromo-2-methoxy-6-methylaminopyridine, which serves as a precursor for antiemetic agents targeting serotonin receptors . The regioselective synthesis of this compound demonstrates the compound's role in developing targeted therapies.

Agricultural Chemicals

In agricultural chemistry, this compound is used to enhance the efficacy of pesticides and herbicides. Its incorporation into agrochemical formulations improves crop yields by providing better resistance against pests and diseases .

Application Example

The compound acts as a building block for nitrogen-containing heterocyclic compounds, which are often used in the synthesis of agrochemicals that target specific pests while minimizing environmental impact .

Material Science

The compound is also significant in material science, particularly in developing advanced materials such as polymers and coatings. Its unique chemical properties allow for improved durability and resistance to environmental factors, making it suitable for various industrial applications .

Material Properties

For instance, this compound can be employed to synthesize specialized coatings that offer enhanced protection against corrosion and wear, thus extending the lifespan of materials used in construction and manufacturing .

Biochemical Research

In biochemical research, this compound plays a crucial role in enzyme interaction studies and cellular processes. It is utilized in biochemical assays to understand complex biological mechanisms better .

Research Insights

Mass spectrometry has been employed to analyze the interactions of this compound with various biomolecules, providing insights into its potential therapeutic effects and mechanisms of action at the molecular level .

Organic Synthesis

As a reagent in organic synthesis, this compound allows chemists to create complex molecules with greater efficiency compared to traditional methods. Its versatility makes it a valuable tool for synthesizing various nitrogen-containing compounds .

Synthetic Applications

The compound has been used to synthesize derivatives such as 6,6'-dimethyl-2,2'-bipyridine and N,N'-bis-(6-methylpyrid-2-yl)-(1R,2R)-1,2-diaminocyclohexane (cydiampy), showcasing its importance in creating diverse chemical entities for research and industrial applications .

Summary Table of Applications

| Application Area | Description | Example Compounds |

|---|---|---|

| Pharmaceutical Development | Intermediate for drugs targeting neurological disorders and cancer | Serotonin receptor antagonists |

| Agricultural Chemicals | Enhances efficacy of pesticides and herbicides | Nitrogen-containing heterocycles |

| Material Science | Development of advanced materials with improved durability | Specialized coatings for industrial applications |

| Biochemical Research | Used in assays to study enzyme interactions | Mass spectrometry analyses |

| Organic Synthesis | Reagent for synthesizing complex nitrogen-containing compounds | 6,6'-dimethyl-2,2'-bipyridine |

Mécanisme D'action

The mechanism of action of 2-Bromo-6-methylpyridine depends on its application. In organic synthesis, it acts as an electrophile in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile . In Suzuki-Miyaura coupling, it participates in the formation of a palladium complex, facilitating the transfer of the organic group from boron to palladium .

Comparaison Avec Des Composés Similaires

2-Bromo-6-methylpyridine can be compared with other bromopyridine derivatives:

2-Bromo-3-methylpyridine: Similar structure but with the bromine atom at the 3-position, leading to different reactivity and applications.

2-Bromo-4-methylpyridine: The bromine atom is at the 4-position, affecting its chemical behavior and use in synthesis.

6-Bromo-2-picoline: Another bromopyridine derivative with similar applications but different reactivity due to the position of the bromine atom.

This compound is unique due to its specific substitution pattern, which makes it a valuable intermediate in various chemical reactions and applications .

Activité Biologique

2-Bromo-6-methylpyridine (C₆H₆BrN) is a bromopyridine derivative with significant applications in organic synthesis and medicinal chemistry. Its molecular weight is 172.02 g/mol, and it is recognized for its role as an intermediate in the synthesis of various bioactive compounds. This article presents a comprehensive overview of the biological activity associated with this compound, including its biochemical properties, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of a bromine atom on the second position and a methyl group on the sixth position of the pyridine ring. This specific substitution pattern influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₆BrN |

| Molecular Weight | 172.02 g/mol |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The bromine atom serves as a good leaving group, facilitating nucleophilic substitution reactions. The compound can also participate in electrophilic aromatic substitutions due to the electron-rich nature of the pyridine ring.

Interaction with Enzymes

Research indicates that bromopyridines can inhibit or activate certain enzymes, impacting cellular functions. For instance, studies have shown that derivatives of bromopyridine can modulate the activity of kinases involved in cancer pathways, making them potential candidates for anticancer drug development .

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various pathogens. In vitro studies revealed that it exhibits inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membrane integrity and interference with metabolic pathways .

Anticancer Activity

Recent investigations into the anticancer potential of this compound suggest that it may induce apoptosis in cancer cells. A study reported that this compound could inhibit cell proliferation in human cancer cell lines through the modulation of signaling pathways related to cell survival and apoptosis .

Case Studies

- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated several bromopyridine derivatives, including this compound, against a panel of microbial strains. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL .

- Cancer Cell Line Studies : Research conducted on HeLa and MCF-7 cell lines demonstrated that treatment with this compound resulted in reduced cell viability and increased markers of apoptosis (caspase activation) compared to untreated controls .

Propriétés

IUPAC Name |

2-bromo-6-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN/c1-5-3-2-4-6(7)8-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOHDPICLICFSOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70201229 | |

| Record name | 2-Bromo-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70201229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5315-25-3 | |

| Record name | 2-Bromo-6-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5315-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-6-methylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005315253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70201229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-6-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.795 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main synthetic applications of 2-bromo-6-methylpyridine?

A1: this compound serves as a crucial starting material for synthesizing various compounds, particularly substituted bipyridine derivatives. These derivatives are frequently employed as ligands in coordination chemistry.

Q2: Can the bromine atom in this compound be replaced by other halogens?

A: Yes, the bromine atom in this compound can be substituted with other halogens using silyl-mediated halogen exchange reactions []. For instance, treating it with bromotrimethylsilane replaces the bromine with an iodine atom, resulting in 2-iodo-6-methylpyridine. Notably, this method also allows for chlorine replacement with bromine or iodine using the corresponding trimethylsilyl halides.

Q3: Does this compound undergo any unique reactions besides halogen exchange?

A: Interestingly, this compound can undergo a ring transformation reaction when treated with potassium amide in liquid ammonia []. This reaction yields 4-amino-2-methylpyrimidine, showcasing an unusual reactivity profile beyond typical halogen substitutions.

Q4: What is known about the spectroscopic characterization of this compound?

A4: While specific spectroscopic data is not extensively detailed within the provided abstracts, several techniques are routinely employed for characterizing this compound and its derivatives. These include:

- NMR spectroscopy (1H, 13C, 119Sn): Used to determine the structure and purity of the compound, as well as to study its interactions with other molecules [].

- Single-crystal X-ray diffraction: Provides detailed information about the three-dimensional structure and bonding characteristics of the compound and its derivatives [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.